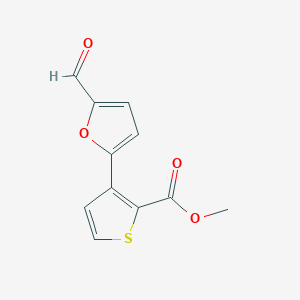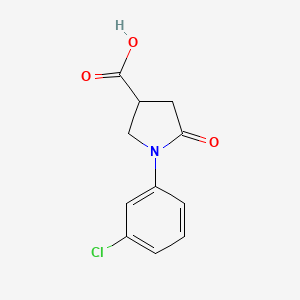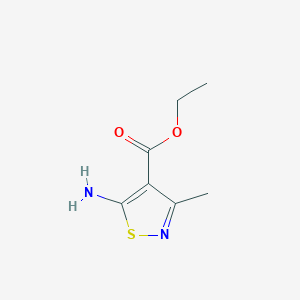
N-Methyl-4-ethylbenzylamine
Descripción general
Descripción
N-Methyl-4-ethylbenzylamine (MEBA) is an organic compound with a molecular formula of C9H15N. It is a colorless liquid that is soluble in water and has a boiling point of 156°C. MEBA is an important intermediate in the synthesis of several pharmaceuticals, including anesthetics, anticonvulsants, and anti-inflammatory drugs. It is also used in the manufacture of dyes, perfumes, and fragrances. MEBA is a versatile compound with a wide range of applications in the laboratory and industrial settings.
Aplicaciones Científicas De Investigación
Summary of the Application
BNA is an organic nonlinear optical (NLO) crystal. The full elements of the second-order NLO tensor can be completely characterized for this organic NLO crystal .
Methods of Application or Experimental Procedures
As-grown bulk BNA crystal was processed to expose (100) and (010) crystal orientations with fine optical surfaces by using a precision lathe and diamond blade. Then, every five nonvanishing second-order NLO coefficient of BNA can be determined quantitatively using the precisely processed crystals based on 1st-kind Maker fringe measurements .
Results or Outcomes
This method makes it possible to clarify uncertain NLO property of any organic materials and to accelerate application study via precise device fabrications even for fragile organic materials .
2. 4-N,N-dimethylamino-4’-N’-methyl-stilbazolium tosylate (DAST) in Nonlinear Optics
Summary of the Application
DAST is one of the most important organic nonlinear optical (NLO) materials, but its controlled growth remains a challenge .
Methods of Application or Experimental Procedures
A novel method was described to control the growth of DAST on the surfaces of indium tin oxides coated with the patterned photoresists by electric field .
Results or Outcomes
Growth of DAST microcrystals controlled by electric field leads to the increase in the crystallinity, but the chemical structures remain unchanged. Moreover, second harmonic generation signal was measured from the as-grown DAST microcrystals .
3. N-isopropylbenzylamine in Experimental Synthesis
Summary of the Application
N-isopropylbenzylamine is a compound that has appeared in chemical literature often playing an intermediary role in applications of experimental synthesis and novel organic transformations .
Results or Outcomes
Despite having limited documented uses, it is most well known for having previously come to the attention of the DEA due to being used by illicit methamphetamine manufacturers .
4. Dimethylbenzylamine in Polyurethane Foams and Epoxy Resins
Summary of the Application
Dimethylbenzylamine is used as a catalyst for the formation of polyurethane foams and epoxy resins .
Results or Outcomes
The use of Dimethylbenzylamine as a catalyst can enhance the reaction speed and improve the properties of the resulting polyurethane foams and epoxy resins .
5. N-isopropylbenzylamine in Experimental Synthesis
Summary of the Application
N-isopropylbenzylamine is a compound that has appeared in chemical literature often playing an intermediary role in applications of experimental synthesis and novel organic transformations .
Results or Outcomes
Despite having limited documented uses, it is most well known for having previously come to the attention of the DEA due to being used by illicit methamphetamine manufacturers .
6. Phenyl Trimethylammonium Iodide in N-Methylation
Summary of the Application
Phenyl Trimethylammonium Iodide (PhMe3NI) is used as a safe, nontoxic, and easy-to-handle reagent for an absolutely monoselective N-methylation of amides and related compounds as well as for the N-methylation of indoles .
Results or Outcomes
The use of Phenyl Trimethylammonium Iodide (PhMe3NI) allows for monoselective N-methylation of amides and related compounds .
Propiedades
IUPAC Name |
1-(4-ethylphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-9-4-6-10(7-5-9)8-11-2/h4-7,11H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSDSVXBTRWEJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366178 | |
| Record name | N-Methyl-4-ethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-ethylbenzylamine | |
CAS RN |
568577-84-4 | |
| Record name | N-Methyl-4-ethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















